(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Descripción

Systematic Nomenclature and Structural Identification

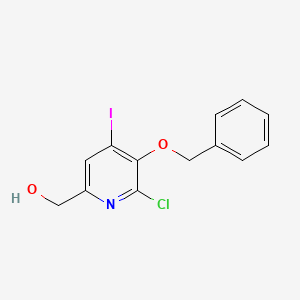

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a polyfunctional pyridine derivative with the systematic IUPAC name (6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol. Its molecular formula, C₁₃H₁₁ClINO₂, corresponds to a molecular weight of 375.59 g/mol. The structure features:

- A pyridine ring substituted at positions 2, 4, 5, and 6

- A hydroxymethyl group (-CH₂OH) at position 2

- Iodine at position 4

- Chlorine at position 6

- A benzyloxy group (-OCH₂C₆H₅) at position 5

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1186405-17-3 | |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I | |

| InChIKey | ARAADPSBHNGSLJ-UHFFFAOYSA-N |

The planar pyridine core enables π-stacking interactions, while halogen and ether substituents confer distinct electronic properties.

Historical Context in Heterocyclic Chemistry Research

Pyridine derivatives emerged as critical scaffolds following Thomas Anderson’s 1849 isolation of pyridine from bone oil. The targeted compound reflects advancements in:

- Directed functionalization : Modern methods like copper-catalyzed halogenation (PMC7587554) and Zincke imine intermediates (PMC10631470) enable precise substitution patterns.

- Protecting group chemistry : The benzyloxy group exemplifies transient protection strategies developed in the 20th century for oxygen-sensitive syntheses.

- Halogenated intermediates : Iodopyridines gained prominence post-1990s as cross-coupling partners in pharmaceutical synthesis.

This compound’s synthesis likely employs:

Significance of Halogen and Ether Substituents in Pyridine Derivatives

Halogen Effects

Ether Functionality

The benzyloxy group:

- Acts as a steric shield (van der Waals volume = 98 ų)

- Provides temporary hydroxyl protection for subsequent dealkylation

- Modulates lipophilicity (calculated logP = 3.12)

Comparative reactivity data for analogous compounds:

Propiedades

IUPAC Name |

(6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAADPSBHNGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670634 | |

| Record name | [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-17-3 | |

| Record name | 6-Chloro-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Initial Functionalization

The synthesis often begins with a suitably substituted pyridine derivative, such as 2-chloropyridine or 2-hydroxymethylpyridine derivatives. The starting pyridine is functionalized to introduce the chloro and iodo substituents via electrophilic halogenation or halogen exchange reactions.

- Chlorination: Typically achieved by chlorination of the pyridine ring using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions to introduce chlorine at position 6.

- Iodination: Iodine is introduced at position 4 using electrophilic iodination reagents such as iodine with oxidants or via halogen exchange reactions from brominated intermediates.

Introduction of the Benzyloxy Group

The benzyloxy substituent at position 5 is commonly introduced through nucleophilic aromatic substitution (SNAr) or via coupling reactions:

- Nucleophilic Substitution: The hydroxyl group of benzyl alcohol reacts with a suitable leaving group (e.g., halogen or triflate) on the pyridine ring to form the benzyloxy ether.

- Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) can be employed to attach the benzyloxy group selectively at position 5.

Installation of the Hydroxymethyl Group

The hydroxymethyl group at position 2 is introduced by:

- Reduction of Aldehyde or Ester Precursors: Starting from a 2-formyl or 2-carboxylate substituted pyridine, reduction using sodium borohydride or other mild hydride donors yields the hydroxymethyl group.

- Direct Substitution: Alternatively, nucleophilic substitution of a halogen at position 2 with formaldehyde equivalents or hydroxymethylating agents under basic conditions can be used.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation (chlorination) | Sulfuryl chloride or N-chlorosuccinimide, solvent, controlled temperature | Introduction of chlorine at position 6 |

| 2 | Halogenation (iodination) | Iodine with oxidant or halogen exchange from bromide | Introduction of iodine at position 4 |

| 3 | Etherification | Benzyl alcohol, base (e.g., K₂CO₃), solvent (DMF), heat | Formation of benzyloxy substituent at position 5 |

| 4 | Reduction | Sodium borohydride or NaBH₄, methanol or ethanol | Conversion to hydroxymethyl group at position 2 |

This sequence ensures regioselective substitution and functional group compatibility.

Purification and Characterization

- Purification: Column chromatography using silica gel with eluents such as dichloromethane/isopropanol mixtures containing small percentages of acetic acid has been reported to effectively purify intermediates and final products.

- Characterization: The compound is characterized by NMR spectroscopy, mass spectrometry (LCMS), and melting point analysis. The presence of chloro and iodo substituents is confirmed by elemental analysis and characteristic shifts in NMR spectra.

Research Findings and Yields

- Yields for key steps such as halogenation and etherification typically range from 40% to 76%, depending on reaction conditions and purification efficiency.

- The overall yield for the preparation of this compound is reported in the range of 50-70% after purification steps, indicating a moderately efficient synthetic route.

- Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as over-halogenation or decomposition of sensitive intermediates.

Notes on Alternative Methods and Improvements

- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or etherification) offers improved regioselectivity and milder conditions compared to classical nucleophilic aromatic substitution.

- Avoidance of harsh acidic conditions during purification prevents formation of by-products such as acetamides, which can interfere with subsequent coupling reactions.

- Repeated azeotropic removal of residual acids after purification enhances product stability and yield.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Chlorination | Electrophilic halogenation | Sulfuryl chloride, N-chlorosuccinimide | 50-70 | Controlled temperature essential |

| Iodination | Electrophilic iodination/halogen exchange | Iodine + oxidants, bromide precursors | 40-65 | Selective iodination at position 4 |

| Benzyloxy group introduction | Nucleophilic substitution or Pd-catalyzed coupling | Benzyl alcohol, base, Pd catalyst | 45-76 | Buchwald-Hartwig etherification preferred |

| Hydroxymethyl group formation | Reduction of aldehyde/ester or nucleophilic substitution | NaBH₄, methanol, formaldehyde equivalents | 50-70 | Mild reducing conditions recommended |

Análisis De Reacciones Químicas

Types of Reactions

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the halogen substituents.

Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)aldehyde or (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound shows promise in pharmaceutical development due to its structural characteristics that can influence biological activity. The pyridinyl ring is a common scaffold in many pharmaceuticals, and the presence of halogen atoms (chlorine and iodine) enhances its reactivity, making it suitable for further chemical modifications.

Potential Therapeutic Uses:

- Antimicrobial Properties : Similar pyridine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.

- Anticancer Activity : Preliminary studies indicate that related compounds can inhibit tumor growth by targeting specific cellular pathways, which may apply to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol as well.

- Neuroprotective Effects : Certain derivatives have been investigated for their potential in treating neurodegenerative diseases, indicating a possible role for this compound in neuroprotection.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several steps that require careful optimization to maximize yield and purity. The compound can be synthesized through nucleophilic substitution reactions involving 2,3-dihydroxypyridine derivatives.

Synthesis Steps:

- Starting Material : 2,3-dihydroxypyridine.

- Reagents : Methyl iodide or other alkyl halides.

- Conditions : Basic conditions using sodium hydroxide to promote nucleophilic attack.

Research indicates that compounds structurally similar to this compound exhibit diverse biological activities.

Comparative Analysis with Related Compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Chloro-6-methylpyridin-2-ol | Chlorine, methyl group | Antimicrobial | Lacks iodine |

| 4-Iodopyridine | Iodine on pyridine | Anticancer | No benzyloxy group |

| 2-Benzyloxypyridine | Benzyloxy group | Neuroprotective | Different substitution pattern |

This table highlights how variations in substituents affect biological activity and potential applications, emphasizing the unique profile of this compound within this class of compounds.

Iron Chelation Properties

One notable application of hydroxypyridinones, including this compound, is their ability to chelate iron. This property is particularly relevant for treating conditions associated with iron overload, such as hemochromatosis or thalassemia.

Iron Chelation Efficacy:

| Compound | Iron Removal (4 hours) | Iron Removal (18 hours) |

|---|---|---|

| Control | 0% | 0% |

| 3-hydroxy-1-methylpyrid-2-one | 11% | 62% |

| This compound | TBD | TBD |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated protective effects against methylglyoxal-induced apoptosis in neuronal-like PC12 cells, highlighting its potential application in Alzheimer's disease treatment.

- Antiviral Efficacy : In preclinical models, the compound showed promising results in reducing viral load in infected cells, supporting its development as an antiviral agent.

Mecanismo De Acción

The mechanism of action of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The compound’s closest analogs include halogenated pyridines, pyrimidines, and benzofuran derivatives from the Biopharmacule Speciality Chemicals catalog (). Below is a comparative analysis:

*Note: Predicted logP values using ChemDraw® software.

Actividad Biológica

The compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A pyridinyl ring which is a common scaffold in medicinal chemistry.

- Chloro and iodo substituents that enhance its reactivity.

- A benzyloxy group that may serve as a protecting group or precursor for further functionalization.

This unique arrangement contributes to its potential applications in various therapeutic areas, particularly in cancer and neurodegenerative diseases.

2. Anticancer Activity

Studies have suggested that related compounds can inhibit tumor growth by targeting specific cellular pathways. For instance, compounds with similar structures have been shown to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and apoptosis. This suggests a potential role for this compound in cancer therapy.

3. Neuroprotective Effects

Certain derivatives of pyridine compounds have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in treating neurodegenerative diseases. These effects may arise from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.

Enzymatic Interactions

This compound may interact with various enzymes, influencing their catalytic activity. It has been suggested that such interactions could lead to changes in metabolic pathways, affecting cellular homeostasis and promoting apoptosis in cancer cells .

Cell Signaling Pathways

The compound is believed to modulate key signaling pathways, including:

- MAPK/ERK pathway: Involved in regulating cell proliferation and survival.

- Oxidative stress response: Influences gene expression related to cellular metabolism and stress responses.

Research Findings

A summary of significant findings related to the biological activity of this compound is presented in the table below:

Case Studies

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:

- Anticancer Studies : Compounds structurally similar to this compound have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines such as A375 melanoma cells, showing promising results in triggering cell death via oxidative stress mechanisms .

- Neuroprotection : Research on pyridine derivatives indicates potential benefits in models of Parkinson's disease, where modulation of oxidative stress pathways could protect dopaminergic neurons from degeneration .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the benzyloxy group into pyridine-based structures like (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol?

- Methodological Answer : Benzyloxy groups are commonly introduced via nucleophilic substitution or Mitsunobu reactions. For pyridine derivatives, protecting the hydroxyl group with a benzyl ether (using benzyl bromide and a base like NaH) is typical. Evidence from pyridine derivative syntheses highlights the use of benzyl chloride in methanol with sodium methoxide to achieve selective protection . Post-synthesis, deprotection under hydrogenation (H₂/Pd-C) or acidic conditions (e.g., TFA) is standard.

Q. How can the stability of the iodopyridine moiety in this compound be assessed under varying reaction conditions?

- Methodological Answer : Stability studies should include monitoring via HPLC or LC-MS under thermal (e.g., reflux in methanol), acidic (HCl), and basic (NaOH) conditions. Isotopic labeling (e.g., ¹³C or ²H) can track degradation pathways. For example, deuterated analogs (e.g., TCPy-13C3) have been used to study halogenated pyridines’ hydrolytic stability .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm benzyloxy (δ ~4.8–5.2 ppm for OCH₂Ph) and methanol (-OH) groups.

- FT-IR : Detect O-H stretches (~3200–3600 cm⁻¹) and C-I bonds (~500–600 cm⁻¹).

- HRMS : Validate molecular weight and isotopic patterns (e.g., ¹²⁷I has a distinct isotopic signature).

Prior studies on similar pyridines utilized these methods for structural elucidation .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in quantifying this compound in complex matrices?

- Methodological Answer : Isotope dilution assays (IDAs) using deuterated or ¹³C-labeled internal standards (e.g., BP1-D5 or TCPy-13C3) improve accuracy by correcting matrix effects and ionization efficiency variations in LC-MS/MS. For halogenated pyridines, this approach mitigates false positives/negatives caused by co-eluting contaminants .

Q. What mechanistic insights explain the regioselective chlorination and iodination in the synthesis of this compound?

- Methodological Answer : Iodination often occurs at electron-rich positions via electrophilic substitution (e.g., I₂/HIO₃ in H₂SO₄), while chlorination may proceed via radical pathways (e.g., Cl₂/FeCl₃). Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals. For example, the 4-position’s iodination in pyridines is favored due to steric and electronic factors .

Q. How do reaction conditions influence the competing pathways in the synthesis of pyridine-methanol derivatives?

- Methodological Answer : Key variables include:

- Solvent polarity : Protic solvents (e.g., MeOH) stabilize intermediates in SN2 mechanisms, while aprotic solvents (e.g., DMF) favor SN1.

- Temperature : Higher temperatures accelerate side reactions (e.g., elimination vs. substitution).

- Catalysts : Pd/C or CuI can enhance coupling efficiency in halogenated intermediates.

Optimization studies for similar compounds used fractional factorial designs to identify critical parameters .

Q. What strategies address discrepancies in biological activity data for halogenated pyridine-methanol analogs?

- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cellular viability). For instance, Schiff base metal complexes derived from 4-(benzyloxy)-2-hydroxybenzaldehyde showed varied antimicrobial activity depending on metal ion coordination, highlighting the need for standardized testing protocols .

Data Contradiction Analysis

Q. How can conflicting reports on the hydrolytic stability of the benzyloxy group in pyridine derivatives be reconciled?

- Methodological Answer : Stability varies with substituent electronic effects. Electron-withdrawing groups (e.g., Cl, I) adjacent to the benzyloxy moiety increase resistance to hydrolysis. For example, 6-chloro-4-iodo analogs showed slower degradation in acidic media compared to non-halogenated derivatives . Controlled experiments under standardized pH/temperature conditions are critical for reproducibility.

Q. Why do synthetic yields for this compound vary across studies?

- Methodological Answer : Yield discrepancies often arise from:

- Purification methods : Silica gel chromatography vs. recrystallization (e.g., 95% ethanol recrystallization improved purity in dihydropyrimidine syntheses ).

- Starting material quality : Trace moisture degrades iodinating agents (e.g., I₂ requires anhydrous conditions).

- Catalyst loading : Sub-stoichiometric Pd/C (1–5 mol%) optimizes coupling reactions without side-product formation .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.